molecular formula C24H21BrClNO2 B4318645 6-BROMO-2-(3-CHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID

6-BROMO-2-(3-CHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID

Cat. No.: B4318645
M. Wt: 470.8 g/mol
InChI Key: XMXROKNHORCLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-2-(3-CHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and dimethylphenyl groups attached to a tetrahydroquinoline core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-(3-CHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID typically involves multi-step organic reactions One common approach is to start with the appropriate substituted aniline and perform a series of reactions including bromination, chlorination, and cyclization to form the tetrahydroquinoline core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-(3-CHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different substituents.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

6-BROMO-2-(3-CHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-BROMO-2-(3-CHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-(3-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
  • 6-bromo-2-(3-chlorophenyl)-4-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Uniqueness

The uniqueness of 6-BROMO-2-(3-CHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the dimethylphenyl group, makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

6-bromo-2-(3-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrClNO2/c1-13-6-7-14(2)18(8-13)19-12-22(15-4-3-5-17(26)9-15)27-23-20(19)10-16(25)11-21(23)24(28)29/h3-11,19,22,27H,12H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXROKNHORCLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CC(NC3=C2C=C(C=C3C(=O)O)Br)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-BROMO-2-(3-CHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
6-BROMO-2-(3-CHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
Reactant of Route 3
6-BROMO-2-(3-CHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
Reactant of Route 4
6-BROMO-2-(3-CHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
Reactant of Route 5
6-BROMO-2-(3-CHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
Reactant of Route 6
6-BROMO-2-(3-CHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID

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